molecular formula C11H12F2N2O2 B15212790 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one CAS No. 56875-00-4

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one

Cat. No.: B15212790
CAS No.: 56875-00-4
M. Wt: 242.22 g/mol
InChI Key: JACIAAGQYWKNFS-UHFFFAOYSA-N
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Description

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one is a pyrazolidinone derivative characterized by a heterocyclic pyrazolidin-3-one core. Key structural features include:

  • 5-Hydroxy group: A hydroxyl substituent at position 5, contributing to hydrogen-bonding interactions and acidity.
  • 1,5-Dimethyl groups: Methyl substituents at positions 1 and 5, increasing lipophilicity and steric bulk.
  • 2-Phenyl group: An aromatic phenyl ring at position 2, influencing π-π stacking and hydrophobic interactions.

Crystal structure determination, if performed, may employ SHELX software, widely used for small-molecule refinement .

Properties

CAS No.

56875-00-4

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

4,4-difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one

InChI

InChI=1S/C11H12F2N2O2/c1-10(17)11(12,13)9(16)15(14(10)2)8-6-4-3-5-7-8/h3-7,17H,1-2H3

InChI Key

JACIAAGQYWKNFS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N(N1C)C2=CC=CC=C2)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-difluoro-1,5-dimethyl-2-phenylpyrazolidin-3-one with a hydroxylating agent to introduce the hydroxyl group at the 5-position. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures around 160°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrazolidinone ring.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of substituted pyrazolidinone derivatives.

Scientific Research Applications

4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, affecting various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related molecules from the evidence:

Compound Name Core Structure Key Substituents Notable Properties Potential Applications
4,4-Difluoro-5-hydroxy-1,5-dimethyl-2-phenylpyrazolidin-3-one Pyrazolidin-3-one 4,4-diF, 5-OH, 1,5-diMe, 2-Ph High electronegativity (F), moderate polarity (OH) Drug design, agrochemicals
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 2, ) Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine Multiple F, thiazole, amino groups MP: 252–255°C; Mass: 531.3 (M+1) Kinase inhibition, oncology
3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one () Pyrazol-5-one 3-amino, 4-Ph High hydrogen-bonding capacity (NH₂) Pharmaceutical intermediates
Key Observations:

Fluorine Substitution: The target compound and Example 2 from both incorporate fluorine atoms, which enhance metabolic stability and electron-withdrawing effects. However, the target’s 4,4-diF substitution contrasts with Example 2’s fluorophenyl and fluoro-chromenone groups, which may alter target selectivity in biological systems.

Hydroxy vs. Amino Groups: The target’s 5-hydroxy group differs from the 3-amino group in , impacting acidity (pKa) and solubility. The hydroxy group may facilitate ionic interactions, while the amino group enables nucleophilic reactivity.

Core Heterocycles : The pyrazolidin-3-one core (target) is a saturated five-membered ring, whereas Example 2’s pyrazolo[3,4-d]pyrimidine is a fused bicyclic system with aromaticity. This difference influences conformational flexibility and binding interactions.

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